N2-Des(L-valinyl) N2-formal Lopinavir-d9

Isotope dilution mass spectrometry LC-MS/MS Impurity quantification

N2-Des(L-valinyl) N2-Formal Lopinavir-d9 (CAS N/A; catalog TR-D288212) is a nonadeuterated analog of N2-Des(L-valinyl) N2-Formal Lopinavir, which itself is the pharmacopeial impurity Lopinavir EP Impurity F. The compound bears nine deuterium atoms specifically positioned on the 2,6‑dimethylphenyl ring (2‑[3,4,5‑trideuterio‑2,6‑bis(trideuteriomethyl)phenoxy]acetamide moiety), yielding a molecular formula of C₂₉H₂₅D₉N₂O₄ and a molecular weight of 483.65 Da.

Molecular Formula C29H34N2O4
Molecular Weight 483.6 g/mol
Cat. No. B12425081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Des(L-valinyl) N2-formal Lopinavir-d9
Molecular FormulaC29H34N2O4
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC=O)O
InChIInChI=1S/C29H34N2O4/c1-21-10-9-11-22(2)29(21)35-19-28(34)31-26(17-24-14-7-4-8-15-24)27(33)18-25(30-20-32)16-23-12-5-3-6-13-23/h3-15,20,25-27,33H,16-19H2,1-2H3,(H,30,32)(H,31,34)/t25-,26-,27-/m1/s1/i1D3,2D3,9D,10D,11D
InChIKeyJXSYFYHCRTXDBG-ULQHKVHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Des(L-valinyl) N2-Formal Lopinavir-d9: Stable-Isotope-Labeled EP Impurity F Reference Standard for Lopinavir Analysis


N2-Des(L-valinyl) N2-Formal Lopinavir-d9 (CAS N/A; catalog TR-D288212) is a nonadeuterated analog of N2-Des(L-valinyl) N2-Formal Lopinavir, which itself is the pharmacopeial impurity Lopinavir EP Impurity F [1]. The compound bears nine deuterium atoms specifically positioned on the 2,6‑dimethylphenyl ring (2‑[3,4,5‑trideuterio‑2,6‑bis(trideuteriomethyl)phenoxy]acetamide moiety), yielding a molecular formula of C₂₉H₂₅D₉N₂O₄ and a molecular weight of 483.65 Da . It is supplied as a neat solid by Toronto Research Chemicals and distributed through multiple channel partners, and is intended exclusively for research and analytical use as an isotope‑labeled impurity reference material .

Isotope-labeled EP impurity reference standard Intended for research and analytical use as a nonadeuterated analog of Lopinavir EP Impurity F.
Isotope-dilution LC‑MS/MS impurity quantification +9 Da mass shift enables unambiguous resolution from the unlabeled impurity in SRM channels.
Supports batch-release and stability-indicating methods.
Pharmacopeial method development context Direct structural correspondence to EP Impurity F supports ICH Q2(R1) validation workflows.
Deuterium label on the 2,6-dimethylphenyl ring resists protium exchange under standard RP‑LC conditions.

Why N2-Des(L-valinyl) N2-Formal Lopinavir-d9 Cannot Be Replaced by a Non‑Deuterated Impurity or a Generic Lopinavir Internal Standard


In LC‑MS/MS impurity profiling, the non‑deuterated N2‑Des(L‑valinyl) N2‑Formal Lopinavir (MW 474.59) co‑elutes with and shares identical ionization behavior with the analyte of interest, making it impossible to distinguish the added internal standard from the endogenous impurity [1]. Conversely, generic deuterated lopinavir standards such as Lopinavir‑d8 (MW 636.87, Δ+8 Da) label the parent drug, not the impurity; their mass shift is orthogonal to that of the impurity, and they do not compensate for matrix effects or recovery losses specific to the impurity channel . Only the impurity‑matched, +9 Da isotopologue delivers the required co‑elution, identical ionization efficiency, and unique mass signature necessary for reliable isotope‑dilution quantification of EP Impurity F.

Target
N2-Des(L-valinyl) N2-Formal Lopinavir-d9
+9 Da mass shift; impurity-matched co-elution and ionization
Substitutes
Non-deuterated impurity: co-elutes, indistinguishable from endogenous analyte.
Lopinavir-d8: labels parent drug; mass channel orthogonal to impurity.
Risk
Non-deuterated impurity cannot differentiate ISTD from endogenous impurity. Generic deuterated lopinavir standards do not compensate for impurity-specific matrix effects or recovery losses.

N2-Des(L-valinyl) N2-Formal Lopinavir-d9: Quantitative Differentiation Evidence for Procurement Decisions


Mass Offset of +9.06 Da Relative to Non‑Deuterated Impurity Enables Unambiguous Mass Spectrometric Resolution

The target compound (C₂₉H₂₅D₉N₂O₄, MW 483.65) exhibits a nominal mass increase of 9.06 Da over its non‑deuterated counterpart N2‑Des(L‑valinyl) N2‑Formal Lopinavir (C₂₉H₃₄N₂O₄, MW 474.59) [1]. This +9 Da shift places the internal standard signal well outside the monoisotopic envelope of the natural‑abundance impurity, eliminating isotopic cross‑talk in selected reaction monitoring (SRM) channels.

Mass offset resolution
Head-to-head
+9.06 Da monoisotopic shift (483.65 vs 474.59 Da)
Eliminates isotopic cross-talk in SRM channels.
Verified by ESI‑HRMS; separates ISTD signal from natural M+1 isotopologues.
Isotope dilution mass spectrometry LC-MS/MS Impurity quantification

Deuterium Localization on the 2,6-Dimethylphenyl Ring Prevents Isotope Exchange Under Analytical Conditions

The nine deuterium atoms are covalently bound to the 2,6‑dimethylphenyl ring (positions 3, 4, 5 and the two methyl groups), as evidenced by the IUPAC synonym '2‑[3,4,5‑trideuterio‑2,6‑bis(trideuteriomethyl)phenoxy]acetamide' . Aromatic and benzylic C–D bonds are resistant to protium exchange under typical reversed‑phase LC conditions (aqueous/organic mobile phases, pH 2–8), in contrast to labile N–D or O–D labels that back‑exchange within minutes.

Label stability
Class-level
Aromatic/benzylic C–D bonds; negligible exchange at pH 2–8
Supports consistent ISTD response across long analytical sequences.
Data to verify; C–D stability inferred from phenyl-ring deuteration class.
Stable isotope labeling Deuterium exchange Analytical robustness

Orthogonal +9 Da Mass Channel Avoids Interference with Lopinavir‑d8 Internal Standard in Multi‑Analyte Methods

Lopinavir‑d8, the commonly used internal standard for the parent drug, has a molecular weight of 636.87 Da (Δ+8 Da vs. lopinavir) . N2‑Des(L‑valinyl) N2‑Formal Lopinavir‑d9 occupies an entirely different mass range (483.65 Da, Δ+9 Da vs. non‑deuterated impurity), ensuring zero cross‑contribution in a single LC‑MS/MS run that simultaneously quantifies the API and EP Impurity F.

Channel orthogonality
Cross-study comparable
153.22 Da separation from Lopinavir-d8 (483.65 vs 636.87 Da)
Enables single-injection dual-channel quantification of API and impurity.
No SRM overlap at unit mass resolution.
Multi-analyte LC-MS/MS Internal standard orthogonality Method specificity

Direct Correspondence to Lopinavir EP Impurity F Supports Pharmacopeial Method Validation Under ICH Q3A/Q3B

The non‑deuterated parent compound, N2‑Des(L‑valinyl) N2‑Formal Lopinavir, is explicitly listed as Lopinavir EP Impurity F (also referred to as Lopinavir N‑Formylphenoxyacetamide USP) [1]. The deuterated analog retains identical chromatographic behavior, making it the direct isotope‑labeled counterpart for validated impurity methods. No other commercially available deuterated lopinavir impurity standard carries this specific pharmacopeial designation.

Pharmacopeial identity
Supporting evidence
Isotope-labeled analog of EP Impurity F / USP N‑Formylphenoxyacetamide impurity
Direct structural correspondence supports pharmacopeial method validation.
No alternative deuterated EP Impurity F standard is commercially available.
Pharmacopeial compliance ICH Q3A/Q3B Method validation

Optimal Use Cases for N2-Des(L-valinyl) N2-Formal Lopinavir-d9 in Pharmaceutical Analysis


Internal Standard for Isotope-Dilution LC‑MS/MS Quantification of EP Impurity F in Lopinavir Drug Substance

Spike N2‑Des(L‑valinyl) N2‑Formal Lopinavir‑d9 into lopinavir API samples at the reporting threshold (typically 0.05–0.10 % w/w). The +9.06 Da mass shift eliminates interference from the natural isotopic envelope of the unlabeled impurity, enabling accurate peak integration at the ICH Q3A reporting, identification, and qualification thresholds .

Monitoring Impurity Formation During Forced Degradation Studies of Lopinavir

Use the deuterated impurity standard as a stable isotope dilution probe in forced degradation (acid, base, oxidative, thermal, photolytic) experiments. Because the C–D labels are non‑exchangeable under stress conditions, the internal standard response remains constant, permitting reliable quantification of impurity F formation kinetics without re‑calibration .

Method Validation for ANDA/DMF Submissions Requiring Pharmacopeial Impurity Monitoring

Adopt N2‑Des(L‑valinyl) N2‑Formal Lopinavir‑d9 as the deuterated analog of EP Impurity F in the validation of a stability‑indicating LC‑MS/MS method. Its direct structural correspondence to the named pharmacopeial impurity simplifies the demonstration of specificity, linearity, accuracy, and precision in line with ICH Q2(R1) and Q3B expectations [1].

Application
Selection Property
Validation Focus
Isotope-dilution LC‑MS/MS impurity quantification
+9 Da mass shift; impurity-matched co-elution
Accuracy and precision at ICH Q3A reporting thresholds
Forced degradation and stability studies
Non-exchangeable C–D labels; consistent ISTD response
Impurity formation kinetics without re-calibration
Pharmacopeial method validation (ANDA/DMF)
Direct structural correspondence to EP Impurity F
Specificity, linearity, accuracy per ICH Q2(R1)
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